N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide
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Overview
Description
N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is a complex organic compound with the molecular formula C23H20N4OS and a molecular weight of 400.506 g/mol This compound is known for its unique structure, which includes an anthryl group, a pyrimidinyl group, and a thioacetohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide typically involves the condensation of 9-anthraldehyde with 2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-9-anthrylmethylidene]-2-[(2,3-dichlorophenoxy)acetohydrazide]: This compound has a similar structure but contains a dichlorophenoxy group instead of a pyrimidinyl group.
N’-[(E)-9-anthrylmethylidene]-2-[(2-chlorophenoxy)acetohydrazide]:
The uniqueness of N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H20N4OS/c1-15-11-16(2)26-23(25-15)29-14-22(28)27-24-13-21-19-9-5-3-7-17(19)12-18-8-4-6-10-20(18)21/h3-13H,14H2,1-2H3,(H,27,28)/b24-13+ |
InChI Key |
PRDCQQDKWOLBDM-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origin of Product |
United States |
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